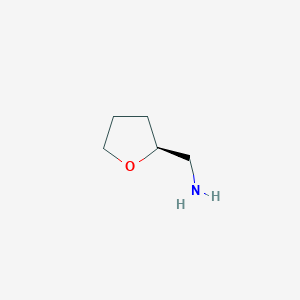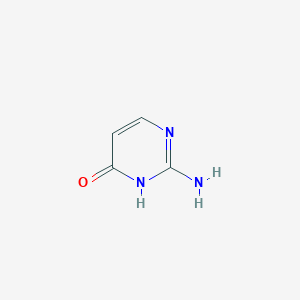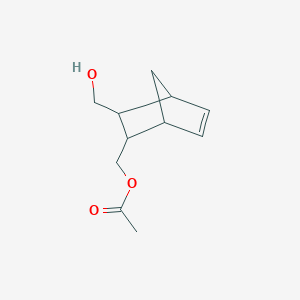
3,5-Dihydroxyphénylglycine
Vue d'ensemble
Description
2-amino-2-(3,5-dihydroxyphenyl)acetic acid is an alpha-amino acid.
Applications De Recherche Scientifique
Biochimie
Biochimiquement, (RS)-3,5-DHPG est impliqué dans la biosynthèse des polycétides chez les bactéries, telles que les Streptomyces . C'est un acide aminé non protéinogène nécessaire à la formation de plusieurs antibiotiques glycopeptidiques, dont la vancomycine, qui est cruciale dans la lutte contre les souches bactériennes multirésistantes .
Biotechnologie
Dans les applications biotechnologiques, le rôle du composé dans la biosynthèse des antibiotiques glycopeptidiques est important. L'assemblage enzymatique de (RS)-3,5-DHPG est une étape cruciale dans la création de ces antibiotiques, qui sont essentiels pour traiter les infections graves causées par les agents pathogènes Gram-positifs .
Agriculture
3,5-Dihydroxyphénylglycine: a été identifié comme une caractéristique métabolique importante qui augmente pendant la saison sèche, liée à une transition dans la composition de la communauté bactérienne vers des organismes qui utilisent des sources d'énergie organique plus complexes . Cela indique son rôle potentiel dans la stabilisation du carbone du sol et les pratiques de gestion des terres agricoles.
Sciences de l'environnement
Les caractéristiques métaboliques du composé, telles que This compound, sont importantes dans l'étude de la stabilisation du carbone du sol. Elle fait partie des technologies "omiques" du sol qui aident à comprendre la transformation des apports de carbone en matière organique stable du sol . Ceci est crucial pour la régulation du climat et les pratiques environnementales durables.
Mécanisme D'action
Biochemical Pathways
The biosynthesis of 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG involves a series of enzymatic reactions. Four proteins, DpgA–D, are required for the biosynthesis of this nonproteinogenic amino acid monomer . DpgA, a type III polyketide synthase, initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA . The resulting compound then cyclizes to form a C8 intermediate . DpgB/D then dehydrates the intermediate, promoting the loss of water and isomerizing the product to aromatize the ring .
Result of Action
The activation of mGluR1 and mGluR5 by 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG can have various molecular and cellular effects. It has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
Safety and Hazards
Orientations Futures
The sequencing of biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has paved the way for intensive investigations on the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) in recent years . This could lead to further understanding and potential applications of DHPG in the future.
Analyse Biochimique
Biochemical Properties
3,5-Dihydroxyphenylglycine interacts with group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . Agonist activity is found in only the (S)-isomer, and (S)-3,5-Dihydroxyphenylglycine may be a partial agonist of group I mGluRs .
Cellular Effects
The cellular effects of 3,5-Dihydroxyphenylglycine are primarily mediated through its interaction with mGluRs. As an agonist, it can activate these receptors, influencing various cellular processes. For instance, it has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dihydroxyphenylglycine involves its binding to mGluRs, specifically mGluR1 and mGluR5 This binding activates these receptors, leading to various downstream effects
Metabolic Pathways
3,5-Dihydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway . This process involves several enzymes, including DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) .
Propriétés
IUPAC Name |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311536 | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-66-5 | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)




![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)






